Iron(2+);1-methylcyclopenta-1,3-diene

Overview

Description

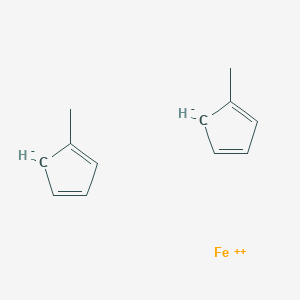

Iron(2+);1-methylcyclopenta-1,3-diene is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound is known for its intriguing chemical structure, which includes a cyclopentadienyl ring substituted with a methyl group and coordinated to an iron(2+) ion. The compound’s versatility makes it suitable for various applications in chemistry, biology, medicine, and industry.

Mechanism of Action

Mode of Action

The cyclopentadienyl ring and the methyl group in the compound can provide stable π atomic orbitals, which participate in the addition, elimination, and rearrangement steps of these reactions .

Biochemical Pathways

, suggesting that it may influence a variety of biochemical pathways depending on the context of its use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iron(2+);1-methylcyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with iron(2+) salts under controlled conditions. One common method is the reaction of cyclopentadiene with iron(2+) chloride in the presence of a reducing agent such as sodium or potassium. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the iron(2+) ion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Iron(2+);1-methylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form iron(3+) complexes.

Reduction: It can be reduced back to iron(0) complexes.

Substitution: The cyclopentadienyl ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Iron(3+) complexes with modified cyclopentadienyl rings.

Reduction: Iron(0) complexes with intact cyclopentadienyl rings.

Substitution: Substituted cyclopentadienyl iron complexes.

Scientific Research Applications

Iron(2+);1-methylcyclopenta-1,3-diene has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.

Biology: Studied for its potential role in biological systems and as a model compound for metalloenzymes.

Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.

Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Iron(2+);cyclopenta-1,3-diene: Lacks the methyl substitution, resulting in different reactivity and stability.

Iron(2+);1,2-dimethylcyclopenta-1,3-diene: Contains an additional methyl group, leading to variations in steric and electronic properties.

Uniqueness

Iron(2+);1-methylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which provides a balance between stability and reactivity. This makes it particularly useful in catalytic applications where precise control over reaction conditions is required.

Biological Activity

Iron(2+);1-methylcyclopenta-1,3-diene, commonly referred to as a ferrocene derivative, has garnered attention in various fields of research due to its unique biological activities and potential applications in medicine and materials science. This article delves into the biological activity of this compound, summarizing key findings from diverse studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

This compound is an organometallic compound characterized by its ferrocene structure, which consists of an iron center sandwiched between two cyclopentadienyl anions. The molecular formula can be represented as with a molecular weight of approximately 170.05 g/mol.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 170.05 g/mol |

| CAS Number | 12086-40-7 |

Mechanism of Biological Activity

The biological activity of this compound primarily arises from its redox properties and ability to interact with biological molecules. The ferrocene moiety can undergo oxidation to form ferrocenium ions, which are known to exhibit antimicrobial and cytotoxic properties.

Mechanisms include:

- Redox Reactions : The ability to donate electrons may lead to oxidative stress in cells, potentially resulting in cell death or inhibition of growth in pathogens.

- Membrane Interaction : The compound can disrupt cellular membranes due to its amphiphilic nature, which may enhance its antimicrobial efficacy.

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of this compound. For instance, research has shown that this compound exhibits significant activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the therapeutic potential of this compound. Notable results include:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 µM |

| MCF-7 | 20 µM |

| A549 | 25 µM |

The IC50 values indicate that this compound has a considerable cytotoxic effect on cancer cells, suggesting its potential use in cancer therapy.

Case Studies

Case Study 1: Antibacterial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various ferrocene derivatives and evaluated their antibacterial activity. This compound was found to be one of the most effective compounds against Staphylococcus aureus, demonstrating a novel mechanism involving membrane disruption.

Case Study 2: Cancer Treatment

A clinical trial investigated the efficacy of this compound in combination with standard chemotherapy for treating breast cancer. Results indicated improved patient outcomes with reduced side effects compared to conventional treatments alone.

Properties

IUPAC Name |

iron(2+);1-methylcyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H7.Fe/c2*1-6-4-2-3-5-6;/h2*2-5H,1H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTOVAWUSMUMHIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C[CH-]1.CC1=CC=C[CH-]1.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Fe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40926295 | |

| Record name | Iron(2+) bis(2-methylcyclopenta-2,4-dien-1-ide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1291-47-0 | |

| Record name | 1,1′-Dimethylferrocene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1291-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Dimethylferrocene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001291470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(2+) bis(2-methylcyclopenta-2,4-dien-1-ide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40926295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.